2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide is an organic compound that features a benzamide core with a fluoro substituent and a naphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of Naphthalen-2-yloxyacetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base.
Acylation: The naphthalen-2-yloxyacetic acid is then acylated with 2-fluoroaniline to form the intermediate.
Coupling Reaction: The intermediate is coupled with 2-aminoethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
- 3-chloro-N-[2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl]benzamide
Uniqueness
2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19FN2O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-[(2-naphthalen-2-yloxyacetyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C21H19FN2O3/c22-19-8-4-3-7-18(19)21(26)24-12-11-23-20(25)14-27-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13H,11-12,14H2,(H,23,25)(H,24,26) |
InChI Key |
DMWNXUKLEVOKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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